4-Benzylthiophene-2-carboxylic acid
Overview
Description
4-Benzylthiophene-2-carboxylic acid is a heterocyclic organic compound that features a thiophene ring substituted with a benzyl group at the fourth position and a carboxylic acid group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylthiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
4-Benzylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound’s thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the benzyl group, resulting in different electronic properties and reactivity.
4-Methylthiophene-2-carboxylic acid: Substituted with a methyl group instead of a benzyl group, leading to variations in steric and electronic effects.
4-Phenylthiophene-2-carboxylic acid: Substituted with a phenyl group, which may affect its solubility and interaction with biological targets.
Uniqueness: 4-Benzylthiophene-2-carboxylic acid is unique due to the presence of both the benzyl and carboxylic acid groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
4-benzylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-7-10(8-15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUZGDJYOVVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566343 | |
Record name | 4-Benzylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27921-49-9 | |
Record name | 4-Benzylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.